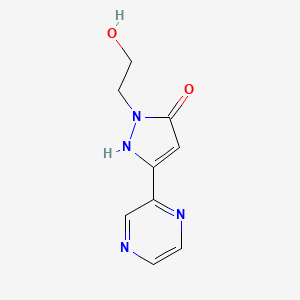
6-(3-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
Molecular Structure Analysis
The compound’s molecular structure consists of a tetrahydropyrimidine ring with a 3-bromophenyl group attached. The configuration around the C=C bond is likely E. Single crystal X-ray diffraction analysis would provide precise details of the bond angles and distances within the molecule .
Aplicaciones Científicas De Investigación
Electrocatalytic Cyclization
A study demonstrated the electrocatalytic cyclization of related pyrimidine diones leading to the selective formation of substituted spirobarbituric dihydrofurans, which implies potential applications in synthetic organic chemistry and materials science (Elinson et al., 2021).
Synthesis of Heterocyclic Compounds
Research into the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones and their reactions with electrophiles indicates the versatility of pyrimidine diones in generating a wide range of heterocyclic compounds, which could have implications in drug design and discovery (Mekuskiene & Vainilavicius, 2006).
Photochemical Arylation
The intramolecular photochemical arylation of N-substituted enaminones, including compounds structurally similar to the subject chemical, has been explored for the synthesis of heterocyclic compounds, which might be useful in the development of new pharmacologically active molecules (Iida, Yuasa, & Kibayashi, 1978).
Marine Natural Products
Compounds structurally related to "6-(3-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione" have been isolated from marine sources, such as the red alga Rhodomela confervoides, indicating the potential of these chemicals in the exploration of new natural products with possible antimicrobial, antifungal, or antitumor activities (Ma et al., 2007).
Supramolecular Chemistry
Pyrimidine derivatives have been studied for their role in forming novel crown-containing hydrogen-bonded supramolecular assemblies, showcasing the utility of these compounds in the design of new materials with specific physical or chemical properties (Fonari et al., 2004).
Propiedades
IUPAC Name |
6-(3-bromophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-10(15)6-9(13-11(14)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUJWCPUBFCYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)
![2-(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1484041.png)
![1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484042.png)




![Methyl 2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1484049.png)
![3-(Chloromethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484050.png)
![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484051.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484058.png)
